p-Isopropylbenzaldehyde semicarbazone
Overview
Description
p-Isopropylbenzaldehyde semicarbazone: is a derivative of semicarbazone, which is formed by the condensation reaction between p-isopropylbenzaldehyde and semicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-isopropylbenzaldehyde semicarbazone typically involves the reaction of p-isopropylbenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: p-Isopropylbenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the semicarbazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Isopropylbenzaldehyde semicarbazone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are studied for their catalytic and biological activities .
Biology and Medicine: The compound exhibits antimicrobial, anticancer, and anticonvulsant activities. It is studied for its potential use in developing new therapeutic agents for treating bacterial infections, cancer, and neurological disorders .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a corrosion inhibitor and in the formulation of eco-friendly insecticides .
Mechanism of Action
The biological activity of p-isopropylbenzaldehyde semicarbazone is attributed to its ability to interact with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can modulate neurotransmitter levels in the brain, contributing to its anticonvulsant activity .
Comparison with Similar Compounds
- p-Isopropylbenzaldehyde oxime
- p-Isopropylbenzaldehyde hydrazone
- p-Isopropylbenzaldehyde thiosemicarbazone
Comparison: p-Isopropylbenzaldehyde semicarbazone is unique due to its specific structural features and biological activities. Compared to its analogs, such as oximes and hydrazones, semicarbazones generally exhibit higher stability and stronger binding affinity to metal ions. This makes them more effective as ligands in coordination chemistry and as therapeutic agents in medicine .
Properties
IUPAC Name |
[(E)-(4-propan-2-ylphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYURJHCOAZNNL-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425939 | |
Record name | F3110-0082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-07-2 | |
Record name | NSC1597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F3110-0082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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